beta-Alanine, N-[3-(triethoxysilyl)propyl]-
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Overview
Description
beta-Alanine, N-[3-(triethoxysilyl)propyl]-: is a compound with the molecular formula C12H27NO5Si and a molecular weight of 293.43 g/mol . This compound is known for its unique structure, which combines the properties of beta-alanine and a triethoxysilyl group, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[3-(triethoxysilyl)propyl]- typically involves the reaction of beta-alanine with 3-(triethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of beta-Alanine, N-[3-(triethoxysilyl)propyl]- is scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The triethoxysilyl group in beta-Alanine, N-[3-(triethoxysilyl)propyl]- can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions are used to hydrolyze the triethoxysilyl group.
Condensation: Acidic or basic catalysts are used to promote condensation reactions, forming siloxane bonds.
Major Products Formed:
Siloxane Polymers: Formed through the hydrolysis and condensation of the triethoxysilyl group.
Functionalized Beta-Alanine Derivatives: Formed through various substitution reactions.
Scientific Research Applications
Chemistry:
Silane Coupling Agents: Used to improve the adhesion between inorganic materials and organic polymers.
Surface Modification: Applied in the modification of surfaces to enhance properties like hydrophobicity and biocompatibility.
Biology and Medicine:
Drug Delivery Systems: Utilized in the development of drug delivery systems due to its ability to form stable bonds with various biomolecules.
Biocompatible Coatings: Used in the creation of biocompatible coatings for medical devices.
Industry:
Mechanism of Action
The mechanism of action of beta-Alanine, N-[3-(triethoxysilyl)propyl]- primarily involves the hydrolysis and condensation of the triethoxysilyl group, leading to the formation of siloxane bonds. These bonds are responsible for the compound’s ability to act as a coupling agent and form stable networks with various substrates. The molecular targets include hydroxyl groups on surfaces, which react with the triethoxysilyl group to form strong covalent bonds .
Comparison with Similar Compounds
- beta-Alanine, N-[3-(trimethoxysilyl)propyl]-
- beta-Alanine, N-[3-(triisopropoxysilyl)propyl]-
- gamma-Aminopropyltriethoxysilane
Comparison:
- beta-Alanine, N-[3-(triethoxysilyl)propyl]- is unique due to its specific combination of beta-alanine and triethoxysilyl group, which provides a balance of reactivity and stability .
- Compared to beta-Alanine, N-[3-(trimethoxysilyl)propyl]- , the triethoxysilyl group offers different hydrolysis rates and condensation properties .
- gamma-Aminopropyltriethoxysilane lacks the beta-alanine moiety, making it less versatile in certain applications .
Properties
CAS No. |
67674-57-1 |
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Molecular Formula |
C12H27NO5Si |
Molecular Weight |
293.43 g/mol |
IUPAC Name |
3-(3-triethoxysilylpropylamino)propanoic acid |
InChI |
InChI=1S/C12H27NO5Si/c1-4-16-19(17-5-2,18-6-3)11-7-9-13-10-8-12(14)15/h13H,4-11H2,1-3H3,(H,14,15) |
InChI Key |
MVQOZZBMHPLEMF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNCCC(=O)O)(OCC)OCC |
Origin of Product |
United States |
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